molecular formula C7H4ClN3O2 B7968146 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B7968146
M. Wt: 197.58 g/mol
InChI Key: FIPOUAAXJVTDLV-UHFFFAOYSA-N
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Description

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with an appropriate amine, followed by cyclization to form the pyrrolopyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like zinc or copper .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and eco-friendly methods. For instance, the use of green solvents and catalysts is preferred to minimize environmental impact. The process may also include steps like hydrodechlorination and ester hydrolysis, optimized for higher yields and purity .

Mechanism of Action

The mechanism of action of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases and transcription factors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating their function and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-9-2-3-1-4(6(12)13)10-5(3)11-7/h1-2H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPOUAAXJVTDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC=C21)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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